molecular formula C24H17FN2O4 B2900454 N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114835-59-4

N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Cat. No. B2900454
CAS RN: 1114835-59-4
M. Wt: 416.408
InChI Key: TYXHUHDRRAMGJR-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, also known as BDF-631, is a novel compound with potential therapeutic properties. It is a synthetic molecule that belongs to the family of benzodioxole compounds, which have been found to exhibit a wide range of biological activities. BDF-631 has gained attention in recent years due to its potential use in scientific research and drug development.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is not fully understood, but it is believed to act through multiple pathways. N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been found to inhibit the activity of enzymes involved in cancer cell growth and induce cell cycle arrest. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been found to have several biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been shown to decrease the expression of proteins involved in cell proliferation and increase the expression of proteins involved in apoptosis. In the brain, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been found to increase the levels of neurotransmitters, such as dopamine and serotonin, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has several advantages for lab experiments, including its synthetic nature, stability, and availability. However, one of the limitations of N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide. One potential direction is to further investigate its potential as a therapeutic agent in cancer treatment. Another direction is to explore its neuroprotective properties and potential use in the treatment of neurodegenerative diseases. Additionally, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide can be used as a lead compound for the development of new drugs with improved properties.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide involves several steps, including the reaction of 6-fluoro-2-phenylquinoline-4-carboxylic acid with 3,4-methylenedioxybenzaldehyde, followed by reduction and acetylation. The final product is obtained through a coupling reaction with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been studied for its potential use in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been shown to have neuroprotective properties and improve cognitive function. In drug discovery, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4/c25-16-6-8-19-18(10-16)22(12-20(27-19)15-4-2-1-3-5-15)29-13-24(28)26-17-7-9-21-23(11-17)31-14-30-21/h1-12H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXHUHDRRAMGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC(=NC4=C3C=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

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